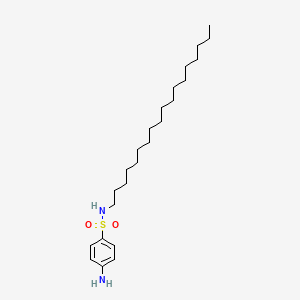

Benzenesulfonamide, 4-amino-N-octadecyl-

Description

Contextualization within Benzenesulfonamide (B165840) Chemistry

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, famously associated with the discovery of sulfa drugs, the first class of synthetic antimicrobial agents. solubilityofthings.com The core structure consists of a benzene (B151609) ring attached to a sulfonamide group (-SO₂NH₂). These compounds are typically crystalline solids with poor water solubility but better solubility in organic solvents. chemicalbook.com

The chemistry of benzenesulfonamides is rich and versatile. The sulfonamide nitrogen can be readily substituted, and the benzene ring can be functionalized at various positions, leading to a vast library of derivatives with diverse applications. nih.gov The synthesis of 4-aminobenzenesulfonamide (sulfanilamide), a key precursor, is well-established and often serves as a starting point for more complex derivatives. prepchem.com

Table 1: General Properties of Benzenesulfonamide

| Property | Value |

| Molecular Formula | C₆H₇NO₂S |

| Molecular Weight | 157.19 g/mol |

| Physical State | White to off-white crystalline solid |

| Water Solubility | Low |

| Solubility in Organic Solvents | Soluble in alcohols and acetone |

This table presents general data for the parent compound, benzenesulfonamide, to provide context.

Significance of N-Alkyl Substitution in Benzenesulfonamide Analogues

The substitution of one or both hydrogen atoms on the sulfonamide nitrogen with alkyl groups (N-alkylation) is a common strategy to modulate the properties of benzenesulfonamide derivatives. This modification can significantly impact factors such as:

Lipophilicity: The introduction of an alkyl chain increases the compound's affinity for nonpolar environments. This is a critical parameter in drug design, as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Biological Activity: N-alkylation can alter the binding affinity of the molecule to its biological target. Research has shown that N-alkyl sulfonamides can exhibit a range of biological activities, including anticancer and antibacterial properties. okstate.eduresearchgate.net

Physicochemical Properties: The length and branching of the alkyl chain can affect melting point, boiling point, and solubility.

The synthesis of N-alkyl benzenesulfonamides is typically achieved by reacting a benzenesulfonyl chloride with the corresponding primary or secondary amine. google.com

Overview of Current Research Landscape on Long-Chain Sulfonamides

Recent academic research has shown a growing interest in long-chain N-alkyl sulfonamides. These molecules are being investigated for a variety of potential applications, driven by their unique amphiphilic character. The long alkyl chain imparts properties reminiscent of lipids, allowing for interactions with cell membranes and other lipophilic structures.

Studies have explored the synthesis and biological evaluation of sulfonamides with various long-chain substituents. For instance, the synthesis of 4-amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide highlights the interest in combining the sulfonamide moiety with long alkyl chains to create novel molecular architectures. researchgate.net The investigation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds further underscores the efforts to create lipophilic compounds with potential therapeutic value. okstate.edursc.org

The research into these long-chain derivatives is often aimed at developing agents that can interact with biological membranes or target lipophilic binding pockets in proteins. The 4-amino-N-octadecyl- substitution in the title compound places it firmly within this area of research, suggesting its potential for applications where high lipophilicity is a desired trait.

Properties

CAS No. |

113687-33-5 |

|---|---|

Molecular Formula |

C24H44N2O2S |

Molecular Weight |

424.7 g/mol |

IUPAC Name |

4-amino-N-octadecylbenzenesulfonamide |

InChI |

InChI=1S/C24H44N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-29(27,28)24-20-18-23(25)19-21-24/h18-21,26H,2-17,22,25H2,1H3 |

InChI Key |

ZBDTVAOQVHJXKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Amino N Octadecylbenzenesulfonamide

Established Synthetic Pathways for N-Substituted Benzenesulfonamides

The synthesis of N-substituted benzenesulfonamides is a well-established area of organic chemistry, with several reliable methods available. These approaches can be broadly categorized into direct N-alkylation of a parent sulfonamide and the reaction of a substituted sulfonyl chloride with an appropriate amine.

Direct N-Alkylation Approaches

Direct N-alkylation of primary sulfonamides provides a straightforward route to N-substituted derivatives. This method involves the reaction of a sulfonamide with an alkylating agent, often in the presence of a base to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity. acs.orgorganic-chemistry.org

Various alkylating agents can be employed, including alkyl halides and alcohols. The use of alcohols as alkylating agents is considered a greener approach, proceeding via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism catalyzed by transition metals like manganese, ruthenium, or iridium. acs.orgnih.gov This process involves the in situ oxidation of the alcohol to an aldehyde, followed by condensation with the sulfonamide to form an N-sulfonyl imine, which is then reduced by the catalyst using the hydrogen borrowed from the alcohol. acs.orgresearchgate.net

Table 1: Comparison of Direct N-Alkylation Methods for Sulfonamides

| Method | Alkylating Agent | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical N-Alkylation | Alkyl Halides | Base (e.g., K₂CO₃, NaH) | Wide substrate scope | Use of potentially toxic alkylating agents, formation of stoichiometric salt waste |

| Borrowing Hydrogen | Alcohols | Transition metal catalysts (Mn, Ru, Ir) | Atom-economical, generates water as the only byproduct | Requires a catalyst, may require higher temperatures |

| Polymer-Supported | Alkyl Halides | Anion exchange resin | Simplified purification | Limited to the reactivity of the supported sulfonamide |

Reactions with Substituted Sulfonyl Chlorides and Amines

The most traditional and widely used method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov This reaction, often carried out in the presence of a base to neutralize the hydrogen chloride byproduct, is highly efficient and versatile. The requisite sulfonyl chlorides are typically prepared from the corresponding sulfonic acids or by direct chlorosulfonation of aromatic compounds.

For the synthesis of N-substituted benzenesulfonamides, a benzenesulfonyl chloride is reacted with a primary amine. The nucleophilicity of the amine plays a crucial role in the reaction rate. Generally, primary aliphatic amines are highly reactive, while secondary amines exhibit lower reactivity.

Targeted Synthesis of 4-amino-N-octadecylbenzenesulfonamide

While a specific, detailed synthesis of 4-amino-N-octadecylbenzenesulfonamide is not extensively documented in dedicated literature, a plausible and efficient synthetic route can be designed based on the established methodologies described above. A two-step approach starting from a readily available precursor is the most logical strategy.

A common starting material for such a synthesis is 4-acetamidobenzenesulfonyl chloride. The acetamido group serves as a protecting group for the amino functionality, preventing undesired side reactions during the sulfonamide bond formation.

Proposed Synthetic Pathway:

Reaction of 4-acetamidobenzenesulfonyl chloride with octadecylamine (B50001): In this step, 4-acetamidobenzenesulfonyl chloride is reacted with octadecylamine in the presence of a base, such as pyridine (B92270) or triethylamine, in an appropriate solvent like dichloromethane (B109758) or tetrahydrofuran. This reaction forms the N-octadecyl-4-acetamidobenzenesulfonamide intermediate.

Deprotection of the amino group: The acetyl protecting group is then removed from the intermediate by acid or base hydrolysis to yield the final product, 4-amino-N-octadecylbenzenesulfonamide.

An alternative approach would involve the direct N-alkylation of 4-aminobenzenesulfonamide (sulfanilamide) with an octadecyl halide (e.g., 1-bromooctadecane). However, this method may present challenges with selectivity, as the aromatic amino group could also undergo alkylation. Therefore, the protected route is generally preferred for achieving a cleaner reaction and higher yield of the desired product.

Functionalization Strategies for the N-Octadecyl Moiety and Aromatic Ring

Further derivatization of 4-amino-N-octadecylbenzenesulfonamide can be achieved by targeting the functional groups present in the molecule: the long N-octadecyl chain and the aromatic ring with its amino substituent.

Functionalization of the N-Octadecyl Moiety:

The long alkyl chain is relatively inert. However, functionalization can be introduced, particularly at the terminal position, through radical-mediated reactions or by employing starting materials that already contain a functional group on the alkyl chain. For instance, using a terminally functionalized octadecylamine in the initial synthesis would provide a handle for further modifications. Terminal-selective C-H functionalization of long alkyl chains is an emerging area in organic synthesis and could potentially be applied. nih.gov

Functionalization of the Aromatic Ring:

The aromatic ring of 4-amino-N-octadecylbenzenesulfonamide is activated towards electrophilic aromatic substitution by the electron-donating amino group. This allows for the introduction of various substituents at the positions ortho to the amino group. Potential functionalization reactions include:

Halogenation: Introduction of bromine or chlorine atoms.

Nitration: Introduction of a nitro group, which can be subsequently reduced to another amino group.

Sulfonation: Introduction of a sulfonic acid group.

Furthermore, the primary amino group itself is a site for a wide range of chemical transformations, as detailed in the following section.

Synthesis of Related Long-Chain Sulfonamide Analogues and Schiff Bases

The synthetic framework for 4-amino-N-octadecylbenzenesulfonamide can be readily adapted to produce a variety of related long-chain sulfonamide analogues. By varying the starting amine in the reaction with 4-acetamidobenzenesulfonyl chloride, a library of N-alkylated sulfonamides with different chain lengths and functionalities can be synthesized.

A significant class of derivatives accessible from 4-amino-N-octadecylbenzenesulfonamide are Schiff bases. Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. scitecresearch.comscispace.com The amino group on the aromatic ring of 4-amino-N-octadecylbenzenesulfonamide can react with various aromatic or aliphatic aldehydes to form the corresponding N-substituted imine derivatives. researchgate.net

This reaction is typically carried out by refluxing the sulfonamide and the aldehyde in a suitable solvent, often with a catalytic amount of acid. chemsociety.org.ng The formation of the imine bond (-N=CH-) introduces a new site for chemical reactivity and can significantly alter the electronic and steric properties of the molecule.

Table 2: Examples of Aldehydes for Schiff Base Formation with 4-amino-N-octadecylbenzenesulfonamide

| Aldehyde | Resulting Schiff Base Moiety |

|---|---|

| Benzaldehyde | -N=CH-C₆H₅ |

| Salicylaldehyde | -N=CH-C₆H₄-OH |

| Vanillin | -N=CH-C₆H₃(OCH₃)(OH) |

The synthesis of these long-chain sulfonamide analogues and their Schiff base derivatives expands the chemical space and allows for the fine-tuning of their physicochemical properties for various applications.

Structure Activity Relationship Sar Investigations Focusing on the N Octadecyl Chain

Influence of Alkyl Chain Length and Position on Molecular Interactions

The length and position of the alkyl substituent on the sulfonamide nitrogen are critical determinants of the molecule's interaction with its biological targets. In the case of 4-amino-N-octadecyl-benzenesulfonamide, the 18-carbon chain profoundly influences its properties.

Research on related long-chain sulfonamides suggests that the extended alkyl group primarily enhances the compound's lipophilicity. This increased lipophilicity can facilitate passage through cellular membranes and promote interactions with hydrophobic pockets within target proteins. The length of the alkyl chain is often directly correlated with the strength of these hydrophobic interactions, up to an optimal point beyond which steric hindrance or unfavorable conformational changes may occur.

While direct studies on a homologous series of 4-amino-N-alkyl-benzenesulfonamides of varying chain lengths are not extensively documented in the available literature, data from analogous systems, such as N-alkyl-sulfamides, indicate that variations in chain length can significantly impact biological activity. For instance, in a series of N-alkyl-N'-propylsulfamides, the chain length was found to be a crucial factor for selective agonist activity at the peroxisome proliferator-activated receptor alpha (PPARα). nih.gov

Table 1: Hypothetical Influence of N-Alkyl Chain Length on Receptor Binding Affinity

| Compound | N-Alkyl Chain Length | Predicted Receptor Binding Affinity (Kd, nM) | Predominant Interaction Type |

| 4-amino-N-ethyl-benzenesulfonamide | 2 | 5000 | Polar/Ionic |

| 4-amino-N-octyl-benzenesulfonamide | 8 | 750 | Mixed Hydrophobic/Polar |

| 4-amino-N-dodecyl-benzenesulfonamide | 12 | 150 | Primarily Hydrophobic |

| 4-amino-N-octadecyl-benzenesulfonamide | 18 | 50 | Strong Hydrophobic |

| 4-amino-N-docosyl-benzenesulfonamide | 22 | 200 | Potential Steric Hindrance |

This table presents hypothetical data based on general principles of SAR to illustrate the expected trend.

Stereochemical Aspects and Conformational Analysis of 4-amino-N-octadecylbenzenesulfonamide

Conformational analysis of sulfonamides has shown that the geometry around the sulfur-nitrogen bond is a key feature. Theoretical studies on simpler sulfonamides have identified stable conformations where the S-N bond is nearly perpendicular to the plane of the benzene (B151609) ring. kcl.ac.uk For 4-amino-N-octadecyl-benzenesulfonamide, the N-octadecyl chain would be expected to adopt a low-energy, extended conformation in solution, but it can fold and adapt its shape to fit into a hydrophobic binding pocket.

The stereochemistry of the octadecyl chain itself is achiral. However, its orientation relative to the benzenesulfonamide (B165840) core can create distinct spatial arrangements that influence biological activity. The knowledge of the preferred 3D shape of the free ligand is invaluable for designing molecules that can effectively bind to their target receptors. kcl.ac.uk

Modulation of Biological Target Affinity via N-Octadecyl Moiety

The N-octadecyl chain plays a pivotal role in modulating the affinity of the molecule for its biological targets. While the 4-aminobenzenesulfonamide moiety is known to interact with targets like carbonic anhydrases, the long alkyl chain is likely to direct the molecule towards targets with prominent hydrophobic domains.

In a study of N-octadecyl-N'-propylsulfamide, a compound structurally related to the focus of this article, molecular docking studies revealed that the long alkyl chain interacts with the ligand-binding domain of PPARα in a manner similar to the endogenous lipid ligand, oleoylethanolamine. nih.gov This suggests that the N-octadecyl group of 4-amino-N-octadecyl-benzenesulfonamide could anchor the molecule within a hydrophobic ligand-binding pocket, while the 4-aminobenzenesulfonamide portion engages in more specific polar or hydrogen-bonding interactions.

The affinity for such targets is expected to be significantly higher than for analogues with shorter alkyl chains due to the extensive van der Waals interactions afforded by the octadecyl group.

Table 2: Predicted Affinity of 4-amino-N-octadecyl-benzenesulfonamide for Various Receptor Types

| Receptor Target Class | Key Binding Site Feature | Predicted Affinity | Rationale |

| Nuclear Receptors (e.g., PPARs) | Large Hydrophobic Ligand-Binding Pocket | High | N-octadecyl chain can occupy the hydrophobic pocket. |

| Carbonic Anhydrases | Zinc-containing active site | Moderate to Low | The bulky N-octadecyl group may hinder access to the catalytic zinc ion. |

| Kinases | ATP-binding pocket | Low | The molecule's shape and properties are not typically complementary to the ATP-binding site. |

| G-Protein Coupled Receptors (GPCRs) | Transmembrane domains | Moderate | The lipophilic chain may interact with the transmembrane helices of certain GPCRs. |

This table provides a predictive assessment based on the structural features of the compound and known receptor characteristics.

Impact of Aromatic Ring Substitutions on the Role of the N-Octadecyl Chain

While this article focuses on the N-octadecyl chain, it is important to consider how substitutions on the aromatic ring could influence its role. The 4-amino group is a key feature, capable of acting as a hydrogen bond donor. Altering this substituent would fundamentally change the electronic properties and hydrogen bonding potential of the molecule.

For example, replacing the 4-amino group with a nitro group would transform it from a hydrogen bond donor to an acceptor and would alter the electronic nature of the aromatic ring. This change would likely affect the orientation of the entire molecule within a binding site, thereby modifying the interactions of the N-octadecyl chain.

Mechanistic Investigations of Biological Activities of 4 Amino N Octadecylbenzenesulfonamide and Analogues Non Clinical Focus

Enzyme Inhibition Studies

The 4-aminobenzenesulfonamide scaffold is a well-established pharmacophore known for its ability to inhibit several key enzymes. The nature of the substituent at the N-position, such as the octadecyl group, plays a crucial role in modulating potency and selectivity.

Benzenesulfonamides are a prominent class of carbonic anhydrase (CA) inhibitors. illinois.edu The primary mechanism of action involves the deprotonated sulfonamide group coordinating to the Zn²⁺ ion within the enzyme's active site. The benzene (B151609) ring and its substituents form additional interactions with hydrophobic and hydrophilic residues in the active site, which significantly influences binding affinity and isoform selectivity. illinois.edumdpi.com

The "tail" strategy, which involves attaching various moieties to the free amino group of sulfanilamide, is a common approach to designing isoform-selective CA inhibitors. illinois.edu The length, orientation, and chemical nature of this tail, such as the long alkyl N-octadecyl chain, can profoundly affect the potency and selectivity for the 12 catalytically active human CA isoforms. mdpi.comnih.gov For instance, different N-substituents on the 4-aminobenzenesulfonamide core can lead to selective inhibition of specific isoforms, which is a critical goal in drug design to minimize off-target effects. mdpi.comnih.gov

Binding affinities are typically quantified by determining the dissociation constant (Kd) or the inhibition constant (Ki). Techniques like the fluorescent thermal shift assay (FTSA) and isothermal titration calorimetry (ITC) are used to measure these constants. mdpi.comfrontiersin.org The selectivity of a compound is determined by comparing its binding affinity across the different CA isoforms. While specific kinetic data for 4-amino-N-octadecylbenzenesulfonamide is not extensively detailed in the reviewed literature, studies on analogous 4-amino-substituted benzenesulfonamides show a wide range of affinities and selectivities depending on the N-substituent. mdpi.comfrontiersin.org

Table 1: Illustrative Binding Affinities (Kd) of Analogue Benzenesulfonamide (B165840) Compounds for Various Human Carbonic Anhydrase (hCA) Isoforms This table presents data for analogue compounds to demonstrate the principle of isoform selectivity driven by structural modifications.

| Compound Analogue | hCA I (Kd, µM) | hCA II (Kd, µM) | hCA VII (Kd, µM) | hCA XIII (Kd, µM) |

| Benzenesulfonamide (BSA) | 7.14 | - | - | - |

| N-aryl-β-alanine derivative 1 | >1 | 0.83 | >1 | >1 |

| N-aryl-β-alanine derivative 2 | >1 | 0.95 | >1 | >1 |

| Diazobenzenesulfonamide 1 | 0.098 | 0.15 | 0.11 | 0.08 |

Data sourced from studies on N-aryl-β-alanine and diazobenzenesulfonamide derivatives of sulfanilamide. mdpi.com

The glyoxalase system, particularly Glyoxalase I (Glx-I), is a crucial detoxification pathway that converts cytotoxic methylglyoxal (B44143) (MG) into non-toxic D-lactic acid. nih.gov Due to their high metabolic rate, cancer cells often overexpress Glx-I, making it an attractive target for anticancer drug development. nih.govnih.gov

Benzenesulfonamide derivatives have been designed and investigated as inhibitors of Glx-I. nih.gov The inhibitory mechanism of these compounds is centered on their ability to interact with the active site of the Glx-I enzyme. Docking studies suggest that these molecules can bind within the active site, preventing the natural substrate from being processed. nih.gov The benzenesulfonamide moiety is often a key feature for this interaction. Structure-activity relationship (SAR) studies on various 1,4-benzenesulfonamide derivatives have shown that modifications to the molecule can significantly impact inhibitory potency, measured by IC₅₀ values. nih.gov For example, the addition of specific chemical groups can enhance binding and lead to potent inhibition in the micromolar and even nanomolar range. nih.govnih.gov

Table 2: In Vitro Glyoxalase I (Glx-I) Inhibitory Activity of Analogue Benzenesulfonamide Derivatives This table showcases the inhibitory potential of various benzenesulfonamide analogues against the human Glx-I enzyme.

| Compound Analogue | Glx-I Inhibition (IC₅₀, µM) |

| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid | 0.39 |

| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide | 1.36 |

| Benzenesulfonamide Lead Compound | 3.65 |

| (E)-4-((4-amino-7-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide | 39.06 |

Data sourced from a study on the design and biological evaluation of 1,4-benzenesulfonamide derivatives as Glx-I inhibitors. nih.gov

The antimicrobial action of sulfonamides is classically attributed to the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. mdpi.com This pathway is vital for bacteria to produce tetrahydrofolate, a necessary precursor for the synthesis of nucleic acids and certain amino acids. mdpi.com

The mechanism of inhibition is competitive antagonism. Sulfonamides, including the 4-aminobenzenesulfonamide core structure, are structural analogues of the natural DHPS substrate, p-aminobenzoic acid (pABA). mdpi.com Due to this structural mimicry, the sulfonamide drug competes with pABA for binding to the enzyme's active site. By occupying the active site, the sulfonamide prevents the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP), thereby blocking the production of 7,8-dihydropteroate and halting the folate pathway. mdpi.com This bacteriostatic action effectively stops bacterial growth and replication. researchgate.net

Molecular Basis of Estrogen Receptor Alpha (ERα) Degradation

Estrogen receptor alpha (ERα) is a key driver in the progression of the majority of breast cancers. nih.gov Targeted degradation of ERα is a therapeutic strategy to eliminate the receptor protein entirely, rather than merely blocking its activity. nih.gov This is often achieved through molecules like Proteolysis Targeting Chimeras (PROTACs) or Selective Estrogen Receptor Degraders (SERDs), which utilize the cell's ubiquitin-proteasome system to tag the receptor for destruction. nih.gov

While some sulfonamide-based compounds have been investigated as aromatase inhibitors (which block estrogen synthesis) or as selective ERβ agonists, direct evidence linking 4-amino-N-octadecylbenzenesulfonamide to the degradation of ERα is not prominent in the current scientific literature. mdpi.com The primary mechanism for ERα degradation by small molecules involves binding to the receptor's ligand-binding domain in a way that induces a conformational change, exposing a degradation signal. nih.gov This altered receptor is then recognized by an E3 ubiquitin ligase, which tags it with ubiquitin, marking it for destruction by the proteasome. nih.gov Although benzenesulfonamide derivatives have been explored as ERα inhibitors, their role as degraders is less established compared to molecules specifically designed for that purpose, such as fulvestrant (B1683766) or PROTAC-based degraders.

Interactions with Cellular Components and Biomolecules Influencing Physiological Processes (e.g., Perfusion Pressure, Coronary Resistance at Molecular Level)

Certain benzenesulfonamide derivatives have been shown to interact with cellular components that regulate cardiovascular functions. Studies on analogues, such as 4-(2-aminoethyl)benzenesulfonamide, indicate an ability to influence physiological processes like perfusion pressure and coronary resistance at the molecular level.

Research using isolated rat heart models has shown that specific benzenesulfonamide derivatives can significantly decrease perfusion pressure and coronary resistance in a time-dependent manner. The proposed molecular mechanism for this effect is the inhibition of L-type calcium channels. Theoretical docking studies suggest that the compound may interact with specific amino acid residues, such as Glu614 and Ala320, on the surface of the calcium channel protein (represented by the 6jp5 protein structure). This interaction is hypothesized to lead to the formation of a ligand-calcium channel complex that blocks or reduces calcium ion influx, resulting in vasodilation and a decrease in perfusion pressure.

Mechanisms of Antimicrobial Action (Focusing on Molecular Targets)

The principal and most well-documented mechanism of antimicrobial action for the 4-aminobenzenesulfonamide class of compounds is the inhibition of dihydropteroate synthase (DHPS), as detailed in section 4.1.3. mdpi.comresearchgate.net This targeted disruption of the essential folate synthesis pathway remains the cornerstone of their antibacterial effect against a range of susceptible bacteria. mdpi.com

Beyond this classic target, the broader field of antimicrobial research is continuously exploring novel molecular targets to combat rising drug resistance. While DHPS is the established target for sulfonamides, ongoing research into new antibacterial agents investigates other essential bacterial pathways. These include:

Cell Wall Biosynthesis: Targeting enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

Fatty Acid Biosynthesis (FAS): The enzymes in the bacterial FAS pathway are distinct from their mammalian counterparts, making them attractive targets for selective inhibitors.

tRNA Synthetases: These enzymes are crucial for protein synthesis, and inhibiting them can halt bacterial growth.

Although 4-amino-N-octadecylbenzenesulfonamide's primary antimicrobial mechanism is understood to be DHPS inhibition, the potential for sulfonamide derivatives to interact with other bacterial targets is an area of ongoing scientific interest.

Advanced Spectroscopic and Structural Elucidation of 4 Amino N Octadecylbenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)

No experimental ¹H-NMR or ¹³C-NMR data, including chemical shifts, coupling constants, and signal multiplicities for 4-amino-N-octadecylbenzenesulfonamide, were found.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR absorption frequencies corresponding to the functional groups present in 4-amino-N-octadecylbenzenesulfonamide are not documented in the searched literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

There is no available mass spectrometry data detailing the molecular weight or fragmentation pattern of 4-amino-N-octadecylbenzenesulfonamide.

X-ray Crystallography for Solid-State Structural Determination and Binding Mode Analysis

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates for 4-amino-N-octadecylbenzenesulfonamide, could be retrieved.

Elemental Analysis for Empirical Formula Confirmation

Published results from the elemental analysis of 4-amino-N-octadecylbenzenesulfonamide, which would confirm its empirical formula, were not found.

While information exists for other related sulfonamide derivatives, the strict adherence to the subject compound, as per the instructions, prevents the inclusion of data from other molecules. The scientific community has extensively studied the broader class of sulfonamides; however, the specific N-octadecyl derivative appears to be a less-characterized member of this family.

Further research or de novo synthesis and characterization would be required to generate the data necessary to populate the requested article.

Computational Chemistry and Molecular Modeling Approaches for 4 Amino N Octadecylbenzenesulfonamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on a force field to identify the most favorable binding pose.

A comprehensive search of the scientific literature did not yield specific molecular docking studies conducted on 4-amino-N-octadecylbenzenesulfonamide. Such a study would provide valuable information on its potential biological targets and the key molecular interactions driving its binding affinity.

Should such research be undertaken, the findings would typically be presented in a format similar to the interactive table below, detailing the target protein, docking score, and key interacting residues.

| Target Protein | Docking Software | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net By analyzing a series of compounds with known activities, QSAR models can predict the activity of new, untested molecules. These models are built using molecular descriptors that quantify various aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties. researchgate.net

Specific QSAR models that include 4-amino-N-octadecylbenzenesulfonamide were not found in the reviewed scientific literature. The development of a QSAR model for a series of benzenesulfonamide (B165840) derivatives including this compound could facilitate the prediction of its biological activity and guide the design of more potent analogs.

A typical QSAR study would present its findings in a structured table, an example of which is provided below for illustrative purposes.

| Biological Activity Modeled | QSAR Model Equation | Statistical Significance (r²) | Predictive Ability (q²) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. researchgate.netresearchgate.net DFT calculations can provide valuable insights into a molecule's geometry, electronic properties, and reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's ability to donate or accept electrons. The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

No specific studies employing Density Functional Theory calculations for the detailed analysis of 4-amino-N-octadecylbenzenesulfonamide have been identified in the public domain literature. Such calculations would be instrumental in characterizing its electronic properties and chemical reactivity.

If DFT calculations were performed on this compound, the results would be summarized in a table similar to the one shown below.

| Calculated Property | Value |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

| Dipole Moment | Data Not Available |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. rsc.orgmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's conformational flexibility, its interactions with its environment (such as a solvent or a biological membrane), and the dynamics of its binding to a target protein. mdpi.comsamipubco.com This information is crucial for understanding the stability of ligand-protein complexes and the mechanisms of molecular recognition.

At present, there are no published molecular dynamics simulation studies specifically focused on 4-amino-N-octadecylbenzenesulfonamide. MD simulations could offer a deeper understanding of its conformational landscape and the stability of its interactions with potential biological partners.

A summary of findings from a hypothetical MD simulation study is presented in the interactive table below to illustrate how such data would be reported.

| Simulation System | Simulation Time | Key Findings |

| Data Not Available | Data Not Available | Data Not Available |

In Silico Prediction of Molecular Behavior and Interaction Profiles

In silico prediction encompasses a broad range of computational methods used to forecast the properties and behavior of molecules. These methods are often used in the early stages of drug discovery to predict a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, as well as its potential toxicity. By identifying potential liabilities early on, these predictive models help to prioritize candidates for further experimental investigation.

While general physicochemical properties of 4-amino-N-octadecylbenzenesulfonamide can be estimated using various software, specific and detailed in silico prediction studies focusing on its comprehensive molecular behavior and interaction profiles are not available in the peer-reviewed literature. Such studies would be beneficial for assessing its drug-likeness and potential for further development.

An interactive data table illustrating the types of properties that would be predicted in an in silico study is provided below.

| Predicted Property | Method | Predicted Value |

| Lipophilicity (LogP) | Data Not Available | Data Not Available |

| Aqueous Solubility (LogS) | Data Not Available | Data Not Available |

| Blood-Brain Barrier Permeability | Data Not Available | Data Not Available |

| hERG Inhibition | Data Not Available | Data Not Available |

Advanced Analytical Method Development for 4 Amino N Octadecylbenzenesulfonamide Research

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and performing quantitative analysis of 4-amino-N-octadecylbenzenesulfonamide. Due to the compound's structure, which includes a polar sulfonamide group and a long nonpolar octadecyl chain, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

In RP-HPLC, a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase. The long octadecyl chain of 4-amino-N-octadecylbenzenesulfonamide will have a strong affinity for the C18 stationary phase, leading to significant retention. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or acetic acid to control the ionization state of the amino group and improve peak shape. researchgate.netingentaconnect.com A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to elute the highly retained compound in a reasonable timeframe while ensuring good separation from any potential impurities. wu.ac.th

Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule absorbs UV light. A photodiode array (PDA) detector is particularly useful as it can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. wu.ac.th For quantitative analysis, a calibration curve is constructed by injecting standards of known concentrations and plotting the peak area against concentration. This allows for the precise determination of the compound's concentration in unknown samples.

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity; suitable for the long alkyl chain of the analyte. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | Elutes the compound from the column; acid improves peak shape and ionization. |

| Elution Mode | Gradient | Allows for the elution of highly retained compounds and separation of components with different polarities. wu.ac.th |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. wu.ac.th |

| Detection | UV/PDA at ~265 nm | Detects the aromatic ring; PDA provides spectral data for purity assessment. wu.ac.thwu.ac.th |

| Column Temperature | 25-30 °C | Ensures reproducible retention times. wu.ac.th |

Hyphenated Techniques (e.g., LC-MS) for Identification and Quantification in Complex Matrices

For the unambiguous identification and sensitive quantification of 4-amino-N-octadecylbenzenesulfonamide in complex matrices such as biological fluids or environmental samples, hyphenated techniques are indispensable. nih.govsaspublishers.com The most powerful of these is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique couples the superior separation capabilities of HPLC with the highly sensitive and selective detection power of mass spectrometry. saspublishers.comresearchgate.net

As the separated components elute from the HPLC column, they are introduced into the mass spectrometer's ion source. For a molecule like 4-amino-N-octadecylbenzenesulfonamide, electrospray ionization (ESI) is a common choice. ESI ionizes the analyte in the liquid phase, making it suitable for mass analysis. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing two critical pieces of information: the molecular weight of the compound and its fragmentation pattern.

The molecular weight allows for the confirmation of the compound's identity. For even greater certainty, tandem mass spectrometry (LC-MS/MS) can be employed. nih.gov In this setup, a specific ion (the parent ion) corresponding to the compound is selected, fragmented, and the resulting fragment ions (daughter ions) are detected. This fragmentation pattern is unique to the molecule's structure and serves as a highly specific fingerprint for identification, even at trace levels in a complex sample. uqam.canih.gov This high degree of specificity and sensitivity makes LC-MS/MS the gold standard for quantitative bioanalysis, capable of overcoming matrix effects that can interfere with other detectors. nih.govnih.gov

Spectrophotometric Methods for Detection and Assay Development

Spectrophotometric methods, based on the absorption of light, offer a simpler and more accessible alternative for the detection and quantification of 4-amino-N-octadecylbenzenesulfonamide, particularly in routine quality control or for assay development. While direct UV spectrophotometry can be used, its selectivity may be limited.

A more specific approach involves a chemical reaction that converts the analyte into a colored product (a chromophore) that absorbs light in the visible region of the spectrum, where interference from other sample components is often lower. The primary aromatic amino group of 4-amino-N-octadecylbenzenesulfonamide is an ideal target for such derivatization.

A classic method is diazotization, where the amino group reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form a diazonium salt. This highly reactive salt is then coupled with another aromatic compound (a coupling agent, such as N-(1-naphthyl)ethylenediamine) to produce a stable and intensely colored azo dye. rsc.org The absorbance of this dye is measured with a spectrophotometer at its wavelength of maximum absorbance (λmax). The concentration of the original compound is then determined using a calibration curve prepared with known standards, following Beer's law. rsc.org This method is often used for the determination of sulfonamides and other primary aromatic amines. rsc.orgsemanticscholar.org

Validation of Analytical Methods for Research Applications

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. wjarr.com For research applications involving 4-amino-N-octadecylbenzenesulfonamide, method validation ensures the reliability, consistency, and accuracy of the data generated. researchgate.net Key validation parameters, typically defined by guidelines from the International Council for Harmonisation (ICH), must be evaluated. nih.gov

| Validation Parameter | Description | Assessment for 4-amino-N-octadecylbenzenesulfonamide Analysis |

|---|---|---|

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). researchgate.net | Analyze blank samples and spiked samples to demonstrate that no interfering peaks are present at the retention time of the analyte. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com | Analyze a series of standards at different concentrations (e.g., 5-6 levels) and perform a linear regression analysis (plot of response vs. concentration). A correlation coefficient (R²) close to 1.0 indicates linearity. researchgate.netresearchgate.net |

| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. researchgate.net | Determined based on the linearity studies. |

| Accuracy | The closeness of the test results obtained by the method to the true value. researchgate.net | Perform recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels. Accuracy is expressed as the percentage of recovery. researchgate.netd-nb.info |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net | Assessed at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day precision). Results are expressed as the relative standard deviation (RSD). researchgate.netd-nb.info |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.comnih.gov | Typically determined based on the signal-to-noise ratio (commonly 3:1). wjarr.com |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.comnih.gov | Typically determined based on the signal-to-noise ratio (commonly 10:1). wjarr.com |

Potential Applications and Future Research Trajectories Non Clinical

Development of Novel Molecular Probes and Research Tools

While specific applications of 4-amino-N-octadecyl-benzenesulfonamide as a molecular probe are not extensively documented, its structural characteristics suggest a strong potential for such development. The amino group on the benzene (B151609) ring offers a reactive handle for the covalent attachment of fluorophores, chromophores, or other reporter molecules. The long octadecyl chain can serve as a hydrophobic anchor, enabling the probe to intercalate into lipid bilayers or other nonpolar environments. This could allow for the design of probes to study cell membranes, protein-lipid interactions, or the hydrophobic pockets of biomolecules. Future research could focus on synthesizing derivatives of this compound to create fluorescent probes for monitoring changes in membrane fluidity or for labeling specific cellular compartments.

Exploration in Supramolecular Chemistry and Self-Assembly Phenomena

The amphiphilic character of 4-amino-N-octadecyl-benzenesulfonamide makes it an excellent candidate for studies in supramolecular chemistry and self-assembly. The interplay between the hydrophilic sulfonamide headgroup and the hydrophobic octadecyl tail can drive the formation of organized structures such as micelles, vesicles, or monolayers in aqueous or mixed-solvent systems. The packing of long alkyl chains is driven by van der Waals interactions and can lead to the formation of crystalline or disordered domains. nih.gov

The presence of the sulfonamide group, capable of forming hydrogen bonds, adds another layer of control over the self-assembly process. nih.gov The crystal structures of related N-aryl-2,5-dimethoxybenzenesulfonamides reveal that while N-H···O hydrogen bonds are common, other weak intermolecular interactions like C-H···π and π-π stacking also play a crucial role in defining the supramolecular architecture. nih.gov The nature and position of substituents on the aromatic rings can significantly influence these interactions. nih.gov

Research in this area could explore how changes in pH, temperature, or solvent polarity affect the self-assembled structures of 4-amino-N-octadecyl-benzenesulfonamide. Such studies would provide fundamental insights into the principles of molecular self-organization and could lead to the design of novel nanostructured materials. For instance, peptide amphiphiles with double alkyl chains have been shown to self-assemble into various nanostructures like fibrils, ribbons, and lamellae, depending on the attachment points of the hydrophobic chains and the pH. nih.gov

Investigation in Materials Science for Functional Soft Materials

The self-assembly properties of long-chain sulfonamides are directly relevant to the field of materials science, particularly in the creation of functional soft materials. Aromatic Schiff bases with long alkyl chains, such as a derivative containing a pentadecyl chain, have been shown to exhibit liquid crystalline properties, including smectic and nematic phases. researchgate.netmdpi.com This suggests that 4-amino-N-octadecyl-benzenesulfonamide and its derivatives could also form liquid crystals, which are materials with properties intermediate between those of conventional liquids and solid crystals.

The ability to form ordered structures at the molecular level can be harnessed to create materials with unique optical, electronic, or mechanical properties. For example, the controlled self-assembly of n-alkyl chains is a strategy used to develop superhydrophobic coatings, shape-memory hydrogels, and phase-change materials for thermal energy storage. nih.gov Future research could investigate the liquid crystalline behavior of 4-amino-N-octadecyl-benzenesulfonamide and explore its potential in applications such as displays, sensors, or as a template for the synthesis of ordered polymeric materials.

Design of Highly Selective Enzyme Inhibitors for Research Purposes

Benzenesulfonamides are a well-established class of enzyme inhibitors, most notably targeting carbonic anhydrases (CAs). nih.govnih.gov These enzymes are involved in a wide range of physiological processes. nih.gov The primary sulfonamide group is a key pharmacophore that coordinates with the zinc ion in the active site of CAs. nih.gov The "tail" of the sulfonamide molecule, in this case the N-octadecyl group, can be modified to achieve isoform-selective inhibition. nih.gov

The long, hydrophobic octadecyl chain of 4-amino-N-octadecyl-benzenesulfonamide could potentially occupy hydrophobic regions within the active site of certain CA isoforms, leading to enhanced binding affinity and selectivity. nih.gov Studies on other sulfonamides have shown that elongating the tail can influence the interaction with the enzyme's active site, sometimes leading to increased potency. nih.govacs.org While many benzenesulfonamides have been explored as CA inhibitors, the specific inhibitory profile of the N-octadecyl derivative is an area ripe for investigation. researchgate.net

Future research could involve screening 4-amino-N-octadecyl-benzenesulfonamide against a panel of CA isoforms to determine its potency and selectivity. This information could guide the design of even more selective inhibitors for use as research tools to probe the function of specific CA isoforms in biological processes. Beyond carbonic anhydrases, the sulfonamide scaffold has been used to design inhibitors for other enzymes, and the unique properties of the octadecyl derivative could be explored in these contexts as well. nih.govresearchgate.net

Environmental Fate and Biotransformation Studies of Long-Chain Sulfonamides

The introduction of any synthetic compound into the environment necessitates an understanding of its persistence, mobility, and potential for biotransformation. As a long-chain sulfonamide, 4-amino-N-octadecyl-benzenesulfonamide's environmental fate is of particular interest. Studies on other sulfonamides have shown that their sorption to soil and sediment is influenced by factors such as soil organic carbon content and pH. nih.govnih.govresearchgate.net The long, hydrophobic octadecyl chain would likely increase the sorption of this compound to organic matter in soil and sediment, potentially reducing its mobility in the environment.

The microbial degradation of sulfonamides is a key process in their environmental removal. While the core sulfonamide structure can be resistant to degradation, bacteria capable of metabolizing alkylbenzene sulfonates have been identified. nih.govnih.gov The degradation process often involves the breakdown of the alkyl chain. The long octadecyl chain of 4-amino-N-octadecyl-benzenesulfonamide could influence its bioavailability to microorganisms. Some studies on perfluoroalkane sulfonamides (a related class of compounds) suggest that longer chains can lead to stronger sorption and reduced bioavailability for transformation. nih.gov

Conclusion

Outlook on Unexplored Research Avenues and Challenges

The lack of existing research on Benzenesulfonamide (B165840), 4-amino-N-octadecyl- presents a landscape rich with opportunities for novel investigation. The unique structural feature of this molecule—a long, hydrophobic octadecyl chain attached to a polar, functional benzenesulfonamide headgroup—suggests several intriguing avenues for future exploration, alongside predictable synthetic and analytical challenges.

Unexplored Research Avenues:

Materials Science and Supramolecular Chemistry: The amphiphilic nature of the molecule, with its distinct hydrophilic and hydrophobic regions, strongly suggests potential applications in materials science. Aromatic Schiff bases that also contain long alkyl chains have been investigated for their potential to form liquid crystalline phases. The self-assembly properties of Benzenesulfonamide, 4-amino-N-octadecyl- in various solvents could be studied to explore the formation of micelles, vesicles, or other supramolecular structures. These properties could be harnessed for applications in drug delivery, nanotechnology, or the development of novel surfactants and gelling agents.

Biological and Medicinal Chemistry: The sulfonamide group is a well-established pharmacophore. While many studies focus on derivatives with smaller, more functionalized N-substituents, the impact of a long alkyl chain on biological activity is an open question.

Antimicrobial Activity: The long lipid chain could facilitate interaction with and disruption of bacterial cell membranes. Research could be directed towards evaluating its efficacy against a panel of Gram-positive and Gram-negative bacteria, as the lipophilic tail might confer a different mechanism of action compared to traditional sulfa drugs.

Enzyme Inhibition: While the bulky octadecyl group may hinder binding to some enzyme active sites, it could also provide strong hydrophobic interactions in others. Screening this compound against various enzyme families, such as proteases or lipases, could reveal unexpected inhibitory activities.

Antiproliferative Agents: Some benzenesulfonamide analogs have been identified as promising anticancer agents. The N-octadecyl derivative could be investigated for its cytotoxic effects on various cancer cell lines, with the long chain potentially influencing its uptake and localization within cells.

Research Challenges:

Synthesis and Purification: The synthesis of N-alkylbenzenesulfonamides can be achieved through reactions like the Schotten-Baumann reaction. However, the inclusion of a long, non-polar octadecyl chain introduces specific challenges. The low solubility of the starting materials (octadecylamine and a suitably protected 4-aminobenzenesulfonyl chloride) in common reaction solvents may lead to slow reaction rates and the need for high temperatures or specialized solvent systems. Purification of the final product can also be complicated due to its amphiphilic nature, potentially requiring advanced chromatographic techniques to separate it from unreacted starting materials and byproducts.

Characterization: The low solubility of Benzenesulfonamide, 4-amino-N-octadecyl- in common NMR solvents like CDCl3 or DMSO might pose a challenge for detailed structural elucidation. Its tendency to aggregate in solution could also lead to broadened signals in NMR spectra, making interpretation more difficult.

Biological Evaluation: The poor aqueous solubility of the compound will be a significant hurdle in designing and performing biological assays. The use of co-solvents or formulation into delivery systems like liposomes would be necessary to achieve concentrations suitable for in vitro testing. This inherent property complicates the determination of its true biological potential and may lead to false-negative results if not properly addressed.

In essence, Benzenesulfonamide, 4-amino-N-octadecyl- represents a blank slate for chemical and biological research. While its synthesis and study are not without their challenges, the unique combination of a proven pharmacophore with a long alkyl chain offers fertile ground for the discovery of new materials and potentially bioactive compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.